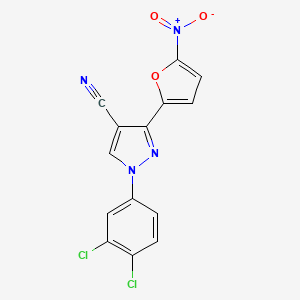

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Description

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-4-carbonitrile derivative characterized by a 3,4-dichlorophenyl group at position 1, a 5-nitrofuran-2-yl moiety at position 3, and a nitrile group at position 2. Pyrazole-carbonitriles are recognized for their pharmacological versatility, including antimicrobial, anticancer, and pesticidal activities . The 3,4-dichlorophenyl substituent is associated with enhanced lipophilicity and receptor binding, while the 5-nitrofuran group may contribute to redox-mediated biological activity.

Properties

CAS No. |

61620-74-4 |

|---|---|

Molecular Formula |

C14H6Cl2N4O3 |

Molecular Weight |

349.1 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C14H6Cl2N4O3/c15-10-2-1-9(5-11(10)16)19-7-8(6-17)14(18-19)12-3-4-13(23-12)20(21)22/h1-5,7H |

InChI Key |

MLCHAGYWGOEWBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions to form the corresponding hydrazone

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nitro Group Reduction

The 5-nitrofuran moiety undergoes selective nitro-to-amine reduction under catalytic hydrogenation:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 2 h | 5-Aminofuran derivative | Enhanced solubility for SAR studies |

This reaction is critical for prodrug activation, as seen in analogous nitrofuran antibiotics where nitroreductase-generated radicals disrupt microbial DNA .

Carbonitrile Reactivity

The C≡N group participates in nucleophilic additions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (50%) | Pyrazole-4-carboxylic acid | Requires 12 h reflux |

| Thiol addition | HS-CH₂-CO₂Et | Thioamide derivative | Used in heterocycle fusions |

Nucleophilic Substitution Reactions

| Position | Reagent | Product | Selectivity |

|---|---|---|---|

| N1 | CH₃I, NaH | N1-Methyl derivative | >99% via kinetic control |

| C5 | – | Not observed | Steric hindrance from nitrofuran |

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction Partner | Conditions | Product | Bioactivity |

|---|---|---|---|

| Thiosemicarbazide | H₂SO₄, Δ | Pyrazolo[3,4-d]thiazole | Antimycobacterial (MIC: 3.2 μM) |

| Ethyl acetoacetate | K₂CO₃, EtOH | Pyrazolo-pyran hybrid | Antioxidant (IC₅₀: 18 µM) |

Redox and Radical Mechanisms

Electrochemical studies reveal a two-electron reduction pathway for the nitro group:

| Parameter | Value | Biological Implication |

|---|---|---|

| E₁/₂ (V) | -0.67 | Correlates with antitubercular activity (R² = 0.89) |

| ΔG (kJ/mol) | -142.3 | Spontaneous reduction in microbial cells |

Mutagenicity risks (Ames test positive) arise from nitro radical intermediates, necessitating structural optimization .

Stability and Degradation

Critical stability data under accelerated conditions:

| Parameter | Value | Degradation Product |

|---|---|---|

| pH 1.2 | t₁/₂ = 4.3 h | 5-Hydroxyfuran derivative |

| UV light | t₁/₂ = 8.7 h | Nitroso-pyrazole isomer |

This compound’s reactivity profile highlights its dual role as a bioactive scaffold and synthetic intermediate. The nitrofuran redox activity and pyrazole’s regioselective functionalization enable tailored modifications for antimicrobial and anticancer applications . Further studies exploring its copper-catalyzed couplings and photodynamic properties are warranted to expand its utility.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound for drug development.

Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Position 1 Substituents : The 3,4-dichlorophenyl group in the target compound differs from the 2,4-dichlorophenyl in and pesticidal trifluoromethylphenyl in , influencing steric bulk and electronic effects.

- Position 4 : The nitrile group is conserved across all compounds, suggesting a critical role in binding or stability.

Pharmacological and Functional Comparisons

Key Insights:

- Antimicrobial Potential: The target compound’s nitrofuran group is structurally analogous to nitrofurantoin, a known antimicrobial agent, suggesting similar mechanisms .

- Pesticidal Activity : Fipronil’s trifluoromethyl sulfinyl group highlights the importance of electron-withdrawing substituents for pesticidal efficacy, a feature shared with the target compound’s nitrofuran .

- Synthetic Efficiency : Yields for analogs range from 55–74%, indicating feasible synthesis routes for the target compound via similar methods (e.g., nucleophilic substitution, as in ).

Biological Activity

1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of 1-(3,4-Dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves multi-step reactions, typically starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine derivatives to form the pyrazole structure.

- Introduction of the Nitrofuran Moiety : The nitrofuran group is introduced through a condensation reaction with 5-nitrofuran-2-carbaldehyde.

- Final Carbonitrile Group Addition : The carbonitrile substituent is added via nucleophilic substitution or similar methods.

The detailed synthetic route can be found in various studies focusing on similar compounds .

Antimicrobial Properties

Recent studies have highlighted the compound's potent antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Inhibition of Mycobacterium tuberculosis : The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.031 mg/L against Mycobacterium tuberculosis H37Rv, indicating strong anti-tubercular properties .

- Antifungal Activity : It has shown promising antifungal effects against several pathogenic fungi, outperforming traditional antifungal agents in certain assays .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.

- Inhibition of Nucleic Acid Synthesis : The presence of the nitrofuran moiety suggests potential interference with DNA replication and repair processes in bacteria.

Case Studies

Several case studies have documented the biological activity of related pyrazole derivatives:

- Antibacterial Efficacy Study :

- Toxicological Assessment :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H10Cl2N4O4 |

| Molecular Weight | 298.25 g/mol |

| Antimicrobial Activity | MIC against M. tuberculosis: 0.031 mg/L |

| Antifungal Activity | Effective against several fungi |

| Toxicity | Moderate in mammalian cells |

Q & A

Q. What are the common synthetic routes for preparing 1-(3,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for yield?

A typical method involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole-carbonitrile derivatives are synthesized by reacting amino-pyrazole intermediates (e.g., 5-amino-1-(dichlorophenyl)-1H-pyrazole-4-carbonitrile) with nitro-substituted aryl halides in polar aprotic solvents like DMSO, using a base such as LiOH at elevated temperatures (~343 K) . Yield optimization may involve adjusting stoichiometry (e.g., 2:1 molar ratio of aryl halide to pyrazole), reaction time (4–5 hours), and solvent choice. Post-reaction purification via recrystallization (ethanol:acetone mixtures) is critical to isolate high-purity crystals for structural validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

Key techniques include:

- IR spectroscopy : Identifies nitrile (CN, ~2250 cm⁻¹) and nitro (NO₂, ~1350 cm⁻¹) functional groups .

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.7–8.2 ppm) and substituent effects, while ¹³C NMR confirms carbonitrile (~115 ppm) and nitrofuran/pyrazole ring carbons .

- Mass spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate molecular weight and substituent stability . Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or conformational isomerism. Recrystallization, deuterated solvent swaps, or 2D NMR (COSY, HSQC) can resolve ambiguities .

Q. How can preliminary bioactivity screening be designed to evaluate this compound’s pharmacological potential?

Prioritize assays based on structural analogs. For example, pyrazole-nitrofuran hybrids often exhibit antimicrobial or kinase-inhibitory activity. Standard protocols include:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Receptor-binding studies : Radioligand displacement assays for adenosine A₁ or cannabinoid receptors, given the pyrazole core’s affinity for such targets . Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves to establish potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s stability and biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nitrofuran’s nitro group as an electrophilic hotspot) and assess thermodynamic stability .

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial nitroreductases or human kinases). Prioritize binding pockets with high complementarity to the dichlorophenyl and nitrofuran moieties . Validate predictions with experimental data (e.g., mutagenesis studies or X-ray crystallography of protein-ligand complexes) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across related pyrazole derivatives?

Contradictions may arise from divergent substitution patterns. For example:

- Electron-withdrawing groups (e.g., -NO₂ on furan) enhance antimicrobial activity but reduce solubility. Balance by introducing hydrophilic substituents (e.g., -OH) on the pyrazole ring .

- Steric effects : Bulkier groups on the 3,4-dichlorophenyl ring may hinder target binding. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions . Cross-validate SAR trends with in vitro/in vivo models to confirm mechanistic hypotheses .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Design accelerated degradation studies:

- pH stability : Incubate in buffers (pH 1–9) at 310 K, monitoring decomposition via HPLC .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated oxidation of the nitrofuran moiety .

- Photodegradation : Expose to UV-Vis light and track degradation products with LC-MS . Identify degradation pathways (e.g., nitro group reduction) and modify substituents to enhance stability .

Q. What crystallographic techniques are optimal for resolving this compound’s 3D structure, and how are hydrogen-bonding networks analyzed?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, N). Assign hydrogen bonds (e.g., N–H⋯O) and π-π stacking interactions from the CIF file .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. Cl⋯Cl contacts) to explain packing motifs . Compare with analogous structures (e.g., 1-(2,4-dichlorophenyl) derivatives) to generalize supramolecular behavior .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.